1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one
Description
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-(3-hydroxypropylsulfanyl)ethanone |
InChI |
InChI=1S/C11H14O3S/c12-6-1-7-15-8-11(14)9-2-4-10(13)5-3-9/h2-5,12-13H,1,6-8H2 |
InChI Key |
PTAPUUMIYQLYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 3-chloropropanol in the presence of a base to form the intermediate 1-(4-hydroxyphenyl)-2-(3-chloropropyl)ethan-1-one. This intermediate is then reacted with sodium hydrosulfide to introduce the thioether group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thioethers.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and thioether groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Derivatives with Heterocyclic Modifications
A. Pyrimidine- and Oxadiazole-Containing Analogs Kaya et al. (2017) synthesized a series of 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives (4a–g) . These compounds demonstrated cytotoxicity proportional to viable cell counts, with substituents (e.g., Cl, F, CN, NO₂) influencing activity:
- 4d (4-chlorophenyl) : Melting point (m.p.) 96–97°C; IR absorption at 1681 cm⁻¹ (C=O) .
- 4g (4-nitrophenyl) : Higher m.p. (150–152°C) due to nitro group’s electron-withdrawing effects .
Key Insight: Electron-withdrawing substituents (e.g., NO₂, CN) enhance cytotoxicity but may reduce solubility compared to electron-donating groups (e.g., OCH₃) .
B. Imidazole-Modified Analogs QY-0905 (1-(4-hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone) replaces the hydroxypropyl thioether with an imidazole ring .
Sulfonyl and Piperidine Derivatives
A. Sulfonyl-Containing Analogs
Ruthenium-catalyzed derivatives like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) exhibit high m.p. (137.3–138.5°C) due to sulfonyl group rigidity . Such compounds are explored for catalytic applications rather than bioactivity.
B.
Enzyme Inhibitors with Thioether Linkages
Compounds like 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one (1–6) showed nanomolar-level inhibition of acetylcholinesterase (AChE), with Compound 2 (Ki = 22.13 nM) and Compound 4 (Ki = 23.71 nM) being particularly potent . The hydroxypropyl thioether in the target compound may offer similar AChE affinity but requires empirical validation.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 4-hydroxyphenyl ethanone derivatives with 3-mercaptopropanol under alkaline conditions (e.g., NaOH/ethanol) at 60–80°C yields the target compound. Yield optimization requires precise stoichiometric ratios (1:1.05 ketone:thiol) and inert atmospheres to prevent oxidation of the thiol group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : and NMR to verify aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (broad singlet ~δ 5.5 ppm), and thioether linkages (δ 2.5–3.5 ppm for SCH) .
- X-ray crystallography : For unambiguous confirmation of spatial arrangement, as demonstrated in structurally analogous acetophenone derivatives .
- Mass spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H] at m/z calculated for CHOS: 226.0668) .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), partially soluble in ethanol, and insoluble in water. Stability tests under varying pH (4–9) and temperatures (4°C–25°C) show degradation <5% over 72 hours when stored in amber vials under nitrogen .
- Light sensitivity : The hydroxyphenyl group necessitates protection from UV light to prevent photooxidation .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inactive results) be resolved?
- Methodological Answer : Variability arises from assay conditions. Standardize protocols:
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) with E. coli (ATCC 25922) and S. aureus (ATCC 29213). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v). Discrepancies may stem from differences in bacterial membrane permeability or efflux pump activity .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC values, ensuring triplicate replicates .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into active sites (e.g., COX-2 PDB: 5KIR) using flexible ligand/rigid receptor settings. Validate with binding energy scores (ΔG ≤ −7 kcal/mol) and RMSD ≤2 Å .
- MD simulations (GROMACS) : Simulate 100 ns trajectories to assess stability of ligand-protein complexes, analyzing hydrogen bonds (e.g., between hydroxyl groups and Arg120) and hydrophobic interactions .
Q. How can regioselective functionalization of the hydroxyphenyl group be achieved for SAR studies?
- Methodological Answer :
- Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) ether protection for the hydroxyl group, enabling selective thioalkylation at the para position. Deprotect with TBAF/THF .
- Electrophilic substitution : Direct bromination (NBS in CCl) at the ortho position relative to the ketone group, confirmed by NOESY NMR .
Data Contradiction Analysis
Q. Why do some studies report antioxidant activity while others show pro-oxidant effects?
- Methodological Answer :
- Assay interference : The compound may reduce Fe in FRAP assays (false antioxidant signals) but generate ROS in DCFH-DA assays under high concentrations (>100 μM). Validate with multiple assays (ABTS, ORAC) and LC-MS to detect oxidation byproducts .
- Redox microenvironment : Activity varies with pH (e.g., pro-oxidant behavior at pH <5 due to thiol group protonation) .
Methodological Best Practices
Q. What analytical techniques are critical for assessing purity in pharmacokinetic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
